molecular formula C20H16FN3O5 B2592307 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899753-96-9

1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2592307
CAS No.: 899753-96-9
M. Wt: 397.362
InChI Key: CBKHBXMMQVJJAL-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the class of dihydropyridine-3-carboxamides. This compound is provided for non-human research use only and is not approved for human or veterinary therapeutic use. Compounds featuring the 2-oxo-1,2-dihydropyridine-3-carboxamide core have been identified as a privileged scaffold in medicinal chemistry, demonstrating potent and selective inhibitory activity against various enzyme targets. Structural analogs of this compound, such as BMS-777607, have been developed as selective and orally efficacious inhibitors of the Met kinase superfamily, a key target in cancer research due to its role in tumor growth and metastasis . Other related dihydropyridine derivatives are being investigated for their potential to inhibit enzymes like elastase, which plays a role in connective tissue integrity and is a target in dermatological research for conditions related to skin aging . The structure of this particular compound includes a 4-fluorobenzyl group at the N-1 position and a 2-methoxy-4-nitrophenyl group on the carboxamide nitrogen, substitutions that are known to influence physicochemical properties, binding affinity, and kinase selectivity . Researchers can utilize this high-quality chemical entity as a key intermediate, a building block for further synthetic elaboration, or a reference compound in biological screening assays to explore new therapeutic avenues.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c1-29-18-11-15(24(27)28)8-9-17(18)22-19(25)16-3-2-10-23(20(16)26)12-13-4-6-14(21)7-5-13/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKHBXMMQVJJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Dihydropyridine Core:

      Starting Materials: An aldehyde, an amine, and a β-keto ester.

      Reaction Conditions: The Hantzsch dihydropyridine synthesis is often employed, involving a one-pot reaction under reflux conditions with a suitable solvent like ethanol.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Pd/C with hydrogen gas or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Pyridine derivative.

    Reduction: Amino derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and cardiovascular effects.

Biological Activity

The compound 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H16_{16}F1_{1}N3_{3}O4_{4}
  • Molecular Weight : 345.33 g/mol
  • IUPAC Name : this compound

Structural Features

The presence of a fluorobenzyl group and a nitrophenyl moiety suggests potential interactions with biological targets, enhancing its pharmacological profile. The dihydropyridine core is known for its role in calcium channel modulation and other biological processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, particularly Met kinase, which is crucial for tumor growth and metastasis .
  • Cellular Signaling Modulation : The compound interacts with cellular receptors and enzymes that modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Anticancer Activity : In a study involving a human gastric carcinoma xenograft model (GTL-16), the compound demonstrated complete tumor stasis following oral administration, indicating significant antitumor efficacy .
  • Kinase Selectivity : Substituted derivatives of this compound have shown improved selectivity towards Met kinase, enhancing their therapeutic index while minimizing off-target effects .

In Vitro Studies

Table 1 summarizes the IC50_{50} values against various cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MCF-70.65
A5491.5
GTL-16Complete Stasis

These results indicate that the compound exhibits potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of the compound suggest favorable absorption and distribution characteristics, which are essential for its effectiveness in vivo. Preclinical safety profiles indicate low toxicity levels at therapeutic doses, supporting further clinical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related dihydropyridine carboxamides, focusing on substituents, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Dihydropyridine Carboxamide Derivatives

Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound 1-(4-Fluorobenzyl), N-(2-methoxy-4-nitrophenyl) Hypothesized kinase inhibitor; nitro group may enhance stability -
BMS-777607 4-Ethoxy, 3-chloropyridinyloxy Selective Met kinase inhibitor; orally active
Compound 37 Bis(4-fluorobenzyl), 4-methyl Synthesis side product; lower efficacy
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)... 2-Chloro-6-fluorobenzyl, 4-acetylphenyl Unknown activity; chloro substitution may increase toxicity
B6, B7 (Cycloheptyl derivatives) Cycloheptyl, 4-fluorophenyl Moderate yields (25–50%); higher melting points (163–179°C)
DM-20 4-Methoxy-6-methyl, trifluoromethylbenzyl NMR-confirmed structure; pyrrole-carboxamide hybrid

Key Observations:

Substituent Impact on Activity :

  • Electron-Withdrawing Groups : The target compound’s 4-nitro group contrasts with BMS-777607’s 3-chloropyridinyloxy group. Nitro groups enhance stability but may reduce solubility, whereas chlorine in BMS-777607 improves target selectivity for Met kinase .
  • Fluorine Positioning : The 4-fluorobenzyl group in the target compound is shared with B6/B7 (), but the additional 4-fluorophenyl in B7 increases lipophilicity, correlating with higher melting points (178–179°C) .

Synthesis and Purity: Compound 37 (bis-4-fluorobenzyl) is a side product with 100% HPLC purity after recrystallization , whereas B6/B7 derivatives require silica gel chromatography for purification, yielding 25–58% .

Biological Data Gaps: While BMS-777607 has demonstrated oral efficacy in preclinical models , the target compound’s nitro group could hinder bioavailability due to increased polarity.

Physical Properties :

  • Melting points for analogs range from 137°C (C7) to 209°C (B9), influenced by substituent rigidity and hydrogen bonding. The target compound’s nitro group may elevate its melting point beyond these values .

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